![molecular formula C10H12Cl2N2O B15134560 2-chloro-N-[5-chloro-2-(dimethylamino)phenyl]acetamide](/img/structure/B15134560.png)
2-chloro-N-[5-chloro-2-(dimethylamino)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-chloro-2-(dimethylamino)phenyl]acetamide can be achieved through the reaction of aniline with chloroacetyl chloride in the presence of glacial acetic acid . This reaction typically involves the formation of N-H…O hydrogen bonds between the molecules .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-[5-chloro-2-(dimethylamino)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the aromatic ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[5-chloro-2-(dimethylamino)phenyl]acetamide is utilized in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry and for the synthesis of other chemical compounds.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Industry: It is used in the production of specialty chemicals and as an intermediate in chemical synthesis.
Wirkmechanismus
The mechanism of action of 2-chloro-N-[5-chloro-2-(dimethylamino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and undergo substitution reactions, which can alter the structure and function of target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N-phenylacetamide: Similar in structure but lacks the dimethylamino group.
N-(2,6-Dimethylphenyl)chloroacetamide: Contains a dimethylphenyl group instead of the dimethylamino group.
2-Chloro-N,N-dimethylacetamide: Lacks the aromatic ring structure.
Uniqueness
2-chloro-N-[5-chloro-2-(dimethylamino)phenyl]acetamide is unique due to its specific combination of chloro and dimethylamino groups attached to the aromatic ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized research applications .
Eigenschaften
Molekularformel |
C10H12Cl2N2O |
|---|---|
Molekulargewicht |
247.12 g/mol |
IUPAC-Name |
2-chloro-N-[5-chloro-2-(dimethylamino)phenyl]acetamide |
InChI |
InChI=1S/C10H12Cl2N2O/c1-14(2)9-4-3-7(12)5-8(9)13-10(15)6-11/h3-5H,6H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
PQNBMJMKWPZFCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=C(C=C1)Cl)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide](/img/structure/B15134492.png)
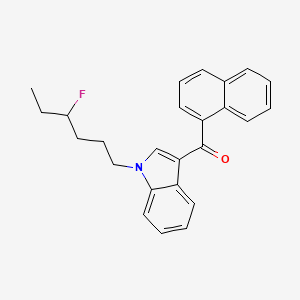
![3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B15134504.png)
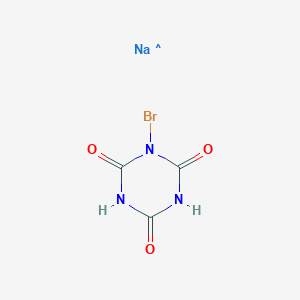
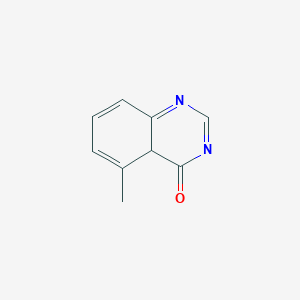
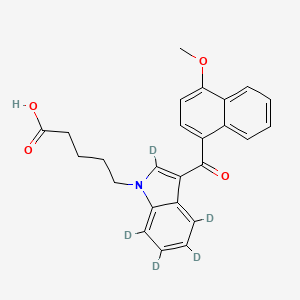
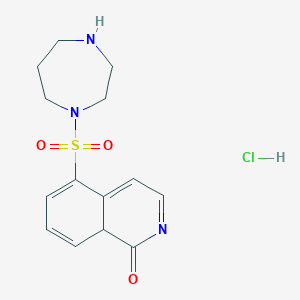
![3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B15134552.png)
![Nickel,[N-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-kN]carbonyl]amino-kN]phenyl]methylene]glycinato(2-)-kN,kO]-, (SP-4-4)-](/img/structure/B15134561.png)

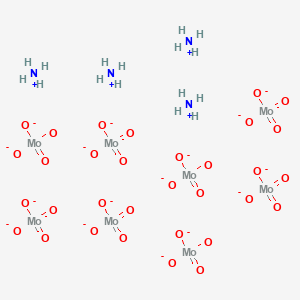
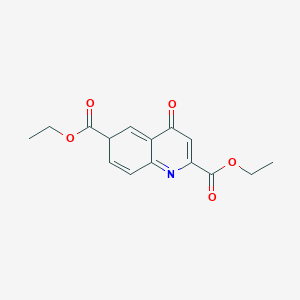
![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, 1-methyl-](/img/structure/B15134582.png)
